molecular formula C19H19FN6O B6450081 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2549043-48-1

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6450081
CAS No.: 2549043-48-1
M. Wt: 366.4 g/mol
InChI Key: UOFGRWZCGJRJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorobenzoyl group with an octahydropyrrolo[3,4-c]pyrrole moiety and a purine base, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the construction of the complex molecular structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of appropriate solvents and catalysts would be crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties, particularly against retroviruses like HIV. The compound's ability to interact with viral proteins may inhibit viral replication, making it a candidate for developing new antiviral therapies .

Cancer Treatment

The structural features of this compound suggest potential applications in oncology. Its ability to bind to specific receptors involved in cancer cell signaling pathways may inhibit tumor growth and metastasis. Preliminary studies have indicated that such compounds can modulate pathways critical for cancer progression .

Neuroprotective Effects

There is emerging evidence that compounds similar to 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine may possess neuroprotective properties. These properties could be attributed to their antioxidant activities, which help mitigate oxidative stress associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Vandamme et al. (1998)Antiviral propertiesDemonstrated effectiveness against HIV using similar octahydropyrrolo derivatives .
Finke et al. (2001)Cancer researchIdentified potential pathways affected by purine derivatives in cancer cells .
Nakata et al. (2005)NeuroprotectionSuggested that certain derivatives could protect neuronal cells from oxidative stress.

Mechanism of Action

The mechanism by which 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine stands out due to its unique combination of a fluorobenzoyl group and a purine base. This structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

The compound 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes a purine base and an octahydropyrrolo framework. Its molecular formula is C16H15F3N2O4C_{16}H_{15}F_{3}N_{2}O_{4}, and it features several functional groups that contribute to its biological activity.

Molecular Structure

ComponentDescription
Purine Base9-methyl-9H-purine
Octahydropyrrolo Framework5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl
Functional GroupsFluorobenzoyl, carbonyl

Antiviral Properties

Research has indicated that octahydropyrrolo derivatives exhibit significant antiviral activity. Specifically, compounds similar to This compound have shown promise as inhibitors of various viruses, including HIV. The mechanism of action typically involves the inhibition of viral entry or replication by targeting specific receptors such as CCR5.

Case Study: HIV Inhibition

A study demonstrated that octahydropyrrolo derivatives effectively inhibited HIV replication in vitro. The compound displayed a high affinity for the CCR5 receptor, which is crucial for HIV entry into host cells. This suggests that modifications to the compound could enhance its efficacy against HIV and potentially other retroviruses .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : The compound binds to CCR5 receptors, preventing viral entry.
  • Enzyme Inhibition : It may inhibit enzymes critical for viral replication.
  • Cellular Response Modulation : The compound can modulate host cellular responses to enhance antiviral effects.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Demonstrated effective inhibition of viral replication at low micromolar concentrations.
  • Selectivity : Showed selective activity against HIV without significant cytotoxicity to host cells.
  • Structure-Activity Relationship (SAR) : Variations in the octahydropyrrolo structure led to differing levels of antiviral potency, indicating potential pathways for optimization .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-13-8-26(9-14(13)7-25)19(27)12-2-4-15(20)5-3-12/h2-5,10-11,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGRWZCGJRJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.